molecular formula C12H17NO5 B14586388 Benzene, 1-(2,2-diethoxyethoxy)-2-nitro- CAS No. 61144-93-2

Benzene, 1-(2,2-diethoxyethoxy)-2-nitro-

Cat. No.: B14586388
CAS No.: 61144-93-2
M. Wt: 255.27 g/mol
InChI Key: ABWIUOLZBJJDQL-UHFFFAOYSA-N
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Description

Benzene, 1-(2,2-diethoxyethoxy)-2-nitro- is a nitro-substituted aromatic compound featuring a 2,2-diethoxyethoxy group at the para position (position 1) and a nitro (-NO₂) group at the ortho position (position 2). The 2,2-diethoxyethoxy moiety (-OCH₂CH(OCH₂CH₃)₂) is an acetal derivative, imparting unique steric and electronic properties to the molecule. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where the nitro group can be reduced to amines or participate in electrophilic substitution reactions.

Properties

IUPAC Name

1-(2,2-diethoxyethoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-3-16-12(17-4-2)9-18-11-8-6-5-7-10(11)13(14)15/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWIUOLZBJJDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=CC=C1[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484367
Record name Benzene, 1-(2,2-diethoxyethoxy)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61144-93-2
Record name Benzene, 1-(2,2-diethoxyethoxy)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2,2-diethoxyethoxy)-2-nitro- typically involves the nitration of a precursor compound, such as Benzene, 1-(2,2-diethoxyethoxy)-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2,2-diethoxyethoxy)-2-nitro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1-(2,2-diethoxyethoxy)-2-nitro- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(2,2-diethoxyethoxy)-2-nitro- involves its interaction with molecular targets through its nitro and 2,2-diethoxyethoxy groups. The nitro group can participate in redox reactions, while the 2,2-diethoxyethoxy group can enhance the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Features
Benzene, 1-(2,2-diethoxyethoxy)-2-nitro -OCH₂CH(OCH₂CH₃)₂ (1), -NO₂ (2) C₁₂H₁₇NO₅* ~255* Bulky acetal group, moderate polarity
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene -OCH₂CF₃ (1), -NO₂ (2) C₈H₆F₃NO₃ 233.13 Electron-withdrawing CF₃ group, high polarity
2-(3-Bromophenoxy)acetaldehyde diethyl acetal -OCH₂CH(OCH₂CH₃)₂ (1), -Br (3) C₁₂H₁₇BrO₃ 289.17 Bromine substituent, acetal stability
Benzene, 1-methoxy-2-nitro -OCH₃ (1), -NO₂ (2) C₇H₇NO₃ 153.14 Simple methoxy group, high crystallinity
Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro -CF₂Cl (1), -CH₃ (2), -NO₂ (4) C₉H₇ClF₃NO₃ 269.61 Halogen-rich, steric hindrance

*Estimated values for target compound.

Electronic and Steric Effects

  • Nitro Group Influence : The nitro group in all analogs strongly withdraws electrons, directing electrophilic substitution to meta positions. However, steric hindrance from bulky substituents (e.g., diethoxyethoxy, trifluoroethoxy) may limit reactivity .
  • Acetal vs. Trifluoroethoxy : The diethoxyethoxy group (target compound) enhances lipophilicity compared to the polar trifluoroethoxy group in 1-nitro-2-(2,2,2-trifluoroethoxy)benzene. The latter’s CF₃ group increases acidity and oxidative stability .

Physicochemical Properties

  • Solubility : The diethoxyethoxy group improves solubility in organic solvents (e.g., DCM, THF) compared to the methoxy analog (), which is more crystalline and water-insoluble .
  • Stability : Acetal groups hydrolyze under acidic conditions, releasing acetaldehyde. This contrasts with the trifluoroethoxy group (), which resists hydrolysis but may degrade under UV light due to C-F bond instability .

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